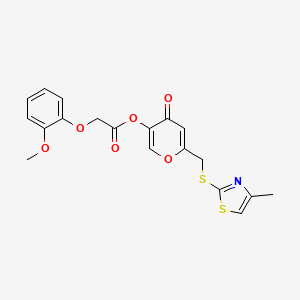

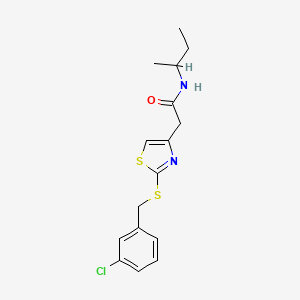

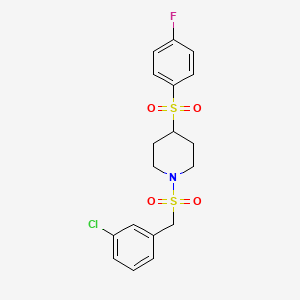

![molecular formula C23H23N5O3S B2796608 Ethyl 4-[({[4-(4-benzylpiperidin-1-yl)pyrimidin-2-yl]thio}acetyl)amino]benzoate CAS No. 1251697-78-5](/img/structure/B2796608.png)

Ethyl 4-[({[4-(4-benzylpiperidin-1-yl)pyrimidin-2-yl]thio}acetyl)amino]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups, including a benzylpiperidine, a pyrimidine, and an acetyl amino benzoate. These groups are common in many pharmaceuticals and bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups. These groups can participate in a variety of intermolecular interactions, which can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing similar functional groups can undergo a variety of reactions. For example, the benzylpiperidine group can act as a monoamine releasing agent .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a benzylpiperidine group could make the compound act as a base .科学的研究の応用

Antimicrobial Activity

Triazole derivatives have been synthesized and studied for their antimicrobial potential . They have shown promising results against a variety of enzymes and receptors in the biological system .

Antioxidant Activity

Triazole derivatives have also been studied for their antioxidant potential . They have shown to possess significant antioxidant properties .

Antiviral Activity

Triazole derivatives have been synthesized and studied for their antiviral potential . They have shown promising results against a variety of viruses .

Anticancer Activity

Triazole derivatives have been synthesized and studied for their anticancer potential . Some of the synthesized compounds have shown promising cytotoxic activity against cancer cell lines .

Drug Discovery

This compound’s unique structure allows for potential usage in drug discovery . It could be used as a starting point for the development of new drugs.

Molecular Biology

Material Science

In material science , this compound could be used in the development of new materials.

Monoamine Releasing Agent

4-Benzylpiperidine, a component of this compound, acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

作用機序

Target of Action

It’s known that the [1,2,4]triazolo[4,3-a]quinoline derivatives have been utilized in the design of potent and selective aldosterone synthase inhibitors with antihypertensive activity . They have also been used as prospective antitumor , anticonvulsant , anti-inflammatory , and antimicrobial agents. The 4-Benzylpiperidine moiety is known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .

Mode of Action

The mode of action of these compounds involves their interaction with their respective targets. For instance, the [1,2,4]triazolo[4,3-a]quinoline derivatives interact with aldosterone synthase, inhibiting its activity and thus exerting antihypertensive effects . The 4-Benzylpiperidine moiety acts as a monoamine releasing agent, increasing the levels of dopamine and norepinephrine in the synaptic cleft .

Biochemical Pathways

The biochemical pathways affected by these compounds are likely to be those involving their respective targets. For instance, the inhibition of aldosterone synthase by [1,2,4]triazolo[4,3-a]quinoline derivatives would affect the synthesis of aldosterone, a hormone that regulates blood pressure . The increase in monoamine levels caused by 4-Benzylpiperidine would affect neurotransmission in the brain .

Result of Action

The result of the action of these compounds would be dependent on their mode of action and the biochemical pathways they affect. For instance, the antihypertensive effects of [1,2,4]triazolo[4,3-a]quinoline derivatives would result from the inhibition of aldosterone synthase . The neurological effects of 4-Benzylpiperidine would result from increased monoamine levels .

特性

IUPAC Name |

2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S/c1-4-31-18-8-6-5-7-17(18)25-20(29)14-28-23(30)27-12-11-24-22(21(27)26-28)32-19-10-9-15(2)13-16(19)3/h5-13H,4,14H2,1-3H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDIXXAQLKULSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=C(C=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

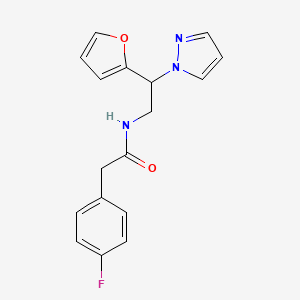

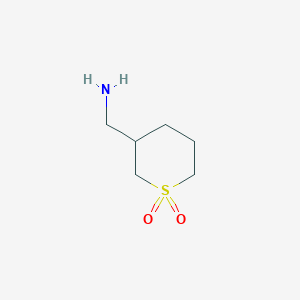

![N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B2796531.png)

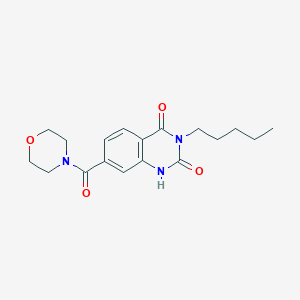

![1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2796532.png)

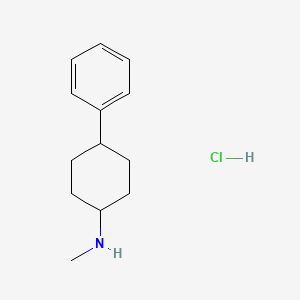

![2,6-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2796536.png)

![tert-butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate](/img/structure/B2796545.png)